4-(Bromomethyl)-4-fluorooxane
Description
4-(Bromomethyl)-4-fluorooxane (CAS: 1240951-88-5) is a fluorinated oxane derivative featuring a bromomethyl substituent at the 4-position of the oxane (tetrahydropyran) ring. This compound is structurally characterized by a six-membered oxygen-containing ring with fluorine and bromomethyl groups at the same carbon, creating a unique electronic and steric profile. It is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules . Its bromomethyl group is reactive toward nucleophilic substitution, making it valuable for alkylation or cross-coupling reactions, while the fluorine atom may enhance metabolic stability or influence binding interactions in drug candidates .
Properties
IUPAC Name |
4-(bromomethyl)-4-fluorooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrFO/c7-5-6(8)1-3-9-4-2-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKAOIGDZSSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240951-88-5 | |
| Record name | 4-(bromomethyl)-4-fluorooxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-fluorooxane typically involves the fluorination of 4-bromomethyl oxane. This can be achieved through various fluorination agents such as Selectfluor or xenon difluoride (XeF₂). The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-4-fluorooxane can undergo several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) can be used.
Major Products Formed:
Oxidation: 4-(Bromomethyl)-4-fluorobenzoic acid.
Reduction: this compound with reduced fluorine content.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Bromomethyl)-4-fluorooxane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated molecules in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-4-fluorooxane exerts its effects depends on its specific application. For example, in drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target. The bromomethyl group can also participate in reactions that modify the biological activity of the compound.
Molecular Targets and Pathways Involved:
Fluorine Atom: Enhances binding affinity to biological targets.
Bromomethyl Group: Participates in reactions that modify biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Bromomethyl)-4-fluorooxane with analogous compounds, focusing on structural features, reactivity, and applications.
4-(Bromomethyl)-4-methyloxane
- Structure : Replaces the fluorine atom with a methyl group (C7H13BrO) .
- However, the electron-donating methyl group may stabilize adjacent carbocations formed during reactions.
- Applications : Likely used in similar synthetic pathways but with altered pharmacokinetic properties due to reduced electronegativity .
4-(Bromomethyl)-3-fluorobenzoic Acid
- Structure : A benzoic acid derivative with bromomethyl and fluorine substituents at the 4- and 3-positions, respectively (C8H6BrFO2) .
- Reactivity : The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the ether oxygen in this compound. The bromomethyl group retains substitution reactivity.
- Applications : Serves as a pharmaceutical intermediate, with the carboxylic acid facilitating conjugation or prodrug strategies .
4-(4-Bromophenyl)-4-fluorooxane
- Structure : Features a 4-bromophenyl substituent instead of bromomethyl (C11H12BrFO) .
- Reactivity : The bromine on the aryl ring enables Suzuki or Ullmann coupling reactions, differing from the alkyl bromide reactivity of this compound.
- Applications : Used in constructing biaryl systems for materials science or drug discovery .
4-(3-Bromophenyl)oxane-4-carboxylic Acid
- Structure : Combines a 3-bromophenyl group and a carboxylic acid on the oxane ring (C12H13BrO3) .
- Reactivity : The carboxylic acid allows for amide bond formation, while the aryl bromide supports cross-coupling.
- Applications: Potential use in designing kinase inhibitors or metal-organic frameworks .
Biological Activity
4-(Bromomethyl)-4-fluorooxane is an organofluorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, case studies, and research findings.
This compound has the following chemical characteristics:
- CAS Number : 1240951-88-5
- Molecular Formula : CHBrF (exact values depend on the specific structure)
- Molecular Weight : Varies based on substituents
Biological Activity
The biological activity of this compound is primarily studied in the context of its antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. The mechanism of action often involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.
- Case Study 1: Antimicrobial Activity
A study evaluated the activity of various derivatives against common bacterial strains. The results are summarized in Table 1.
| Compound | Activity Against S. aureus | Activity Against E. coli | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Significant | 40 |
| Derivative A | Significant | Moderate | 25 |
| Derivative B | Low | Low | 150 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly cholinesterases, which play a crucial role in neurotransmission.
- Case Study 2: Cholinesterase Inhibition
Research has shown that this compound exhibits selective inhibition of butyrylcholinesterase (BChE), relevant for treating neurodegenerative diseases such as Alzheimer's.
| Compound | BChE IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| This compound | 35 | 130 |
| Derivative C | 30 | 125 |
| Derivative D | 50 | 140 |
The biological activity is attributed to the compound's ability to interact with specific molecular targets. The bromomethyl and fluoro groups enhance lipophilicity, allowing better membrane penetration and interaction with target sites.
Research Findings
Various studies have explored the synthesis and biological evaluation of related compounds. Notably, modifications in the side chains of these compounds can significantly alter their biological efficacy.
Synthesis
The synthesis typically involves halogenation reactions followed by functional group modifications to enhance biological activity. For instance, reactions involving nucleophilic substitution can yield derivatives with improved properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
